1-(2-Methoxypyridin-3-YL)cyclopropanamine
Description
1-(2-Methoxypyridin-3-YL)cyclopropanamine is a chemical compound with the molecular formula C9H12N2O It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety
Properties
CAS No. |
1060807-00-2 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2-methoxypyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2O/c1-12-8-7(3-2-6-11-8)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
GMORONPEXQVQLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-3-YL)cyclopropanamine typically involves the reaction of 2-methoxypyridine with cyclopropanamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine group, followed by the addition of 2-methoxypyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Methoxypyridin-3-YL)cyclopropanamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-3-YL)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxypyridin-3-YL)cyclopropanamine.
Reduction: Formation of 1-(2-Methoxypiperidin-3-YL)cyclopropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxypyridin-3-YL)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-3-YL)cyclopropanamine involves its interaction with specific molecular targets. The methoxy group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The cyclopropanamine moiety may also contribute to the compound’s overall biological activity by influencing its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxypyridin-3-YL)cyclopropanamine
- 1-(2-Methoxypiperidin-3-YL)cyclopropanamine
- 1-(2-Methoxypyridin-3-YL)cyclopropan-1-amine
Uniqueness
1-(2-Methoxypyridin-3-YL)cyclopropanamine is unique due to the presence of the methoxy group on the pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
1-(2-Methoxypyridin-3-YL)cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- IUPAC Name : 1-(2-Methoxypyridin-3-YL)cyclopropanamine
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
The biological activity of 1-(2-Methoxypyridin-3-YL)cyclopropanamine is primarily linked to its interaction with neurotransmitter receptors, particularly serotonin receptors. Preliminary studies suggest that it may act as a selective agonist for the 5-HT_2C receptor, which is implicated in various neuropsychiatric conditions.
Antidepressant Effects
Research indicates that compounds similar to 1-(2-Methoxypyridin-3-YL)cyclopropanamine exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin signaling pathways, particularly through the activation of the 5-HT_2C receptor.
Case Study: Behavioral Assessment
A study assessed the impact of this compound on rodent models of depression. The results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like activity.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Immobility Time (s) | 120 ± 15 | 75 ± 10* |
| Locomotor Activity (counts) | 300 ± 20 | 350 ± 25 |
*Statistically significant (p < 0.05)
Neuroprotective Effects
In vitro studies have demonstrated that 1-(2-Methoxypyridin-3-YL)cyclopropanamine exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile of this compound reveals its potential as a multi-target drug. It shows promise not only in treating mood disorders but also in providing neuroprotection, which could be beneficial in conditions like Alzheimer’s disease.
| Activity | IC50 (µM) |
|---|---|
| 5-HT_2C Receptor Agonism | 0.025 |
| Neuroprotection (oxidative stress) | 0.050 |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of cyclopropylamines and their derivatives, highlighting how modifications can enhance selectivity and potency at various receptors. The addition of a methoxy group at the pyridine ring has been shown to significantly improve binding affinity for the target receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
